1,4-Diaminobutane-13C4 can be used to trace the metabolic pathways of putrescine in cells and organisms. The incorporation of the 13C isotope into downstream metabolites allows researchers to track the fate of the molecule through various biochemical processes. [Source: A study published in the journal "Analytical Biochemistry" used 1,4-Diaminobutane-13C4 to investigate the metabolism of putrescine in Escherichia coli. ]
1,4-Diaminobutane-13C4 can be used to label potential drugs or drug metabolites for studying their absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for understanding the pharmacokinetics of a drug and its potential efficacy and safety. [Source: A review article published in the journal "Drug Discovery Today" discusses the use of stable isotope labeling for ADME studies, including the use of 13C-labeled compounds. ]
,4-Diaminobutane-13C4 can be used as a starting material for the synthesis of other isotopically labeled compounds containing the putrescine scaffold. These labeled compounds can then be used in various research applications, such as studying protein-ligand interactions or developing new diagnostic tools.
1,4-Diaminobutane-13C4, also known as putrescine, is a saturated aliphatic diamine with the molecular formula . It is characterized by two amine groups located at the terminal positions of a four-carbon chain. The compound has a molar mass of approximately 88.15 g/mol and exhibits a melting point of about 27 °C and a boiling point of 158-159 °C at standard atmospheric pressure . 1,4-Diaminobutane-13C4 is classified as a hazardous substance due to its corrosive properties and potential toxicity upon exposure .
Putrescine plays a crucial role in various cellular processes, including cell proliferation, differentiation, and polyamine biosynthesis []. It interacts with specific cellular proteins and enzymes, influencing their activity. However, the detailed mechanisms of action for many of these processes are still under investigation.
1,4-Diaminobutane-13C4 shares the safety hazards of putrescine. Here are some key points:
Additionally, it can be oxidized to form higher molecular weight polyamines or degraded into smaller molecules under specific conditions .
In biological systems, 1,4-diaminobutane plays a significant role as a precursor in the synthesis of several important biomolecules. It is notably involved in the production of gamma-aminobutyric acid (GABA), an essential neurotransmitter in the central nervous system. Research indicates that putrescine levels can serve as indicators of stress in plants exposed to heavy metals like chromium . Furthermore, it has been implicated in various physiological processes including cell proliferation and differentiation.
1,4-Diaminobutane-13C4 can be synthesized through several methods:
These methods allow for the production of high-purity 1,4-diaminobutane suitable for various applications.
The applications of 1,4-diaminobutane are diverse:
Studies have shown that 1,4-diaminobutane interacts with various biological systems, influencing processes such as cell signaling and apoptosis. Its role in neurotransmitter synthesis highlights its importance in neurobiology. Interaction studies have also indicated potential effects on plant stress responses when exposed to environmental pollutants .
1,4-Diaminobutane-13C4 shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Diaminopropane | C3H10N2 | Shorter chain length; used in polymer synthesis. |
| 1,5-Diaminopentane | C5H14N2 | Longer chain; involved in similar biochemical pathways. |
| Cadaverine | C5H14N2 | Structural isomer; derived from lysine degradation. |
| Spermidine | C7H18N4 | Contains additional amine groups; plays roles in cell growth. |
| Spermine | C10H26N4 | Further elongated polyamine; involved in cellular functions. |
These compounds exhibit varying degrees of biological activity and applications but share fundamental characteristics with 1,4-diaminobutane, particularly in their roles within biological systems .
The incorporation of carbon-13 isotopes into 1,4-diaminobutane represents a sophisticated approach to creating stable isotope-labeled compounds for analytical and research applications [1]. The 13C4 labeling methodology involves the strategic placement of four carbon-13 atoms throughout the four-carbon backbone of the diamine structure, creating a compound with the molecular formula C4H12N2 and an enhanced molecular weight of 92.1221 compared to the unlabeled variant [2].
The primary radiolabeling technique employed for 13C4 incorporation utilizes carbon-13 labeled precursors during the synthetic process [9]. This methodology ensures uniform distribution of the isotopic label throughout the carbon backbone, with each carbon position being replaced by its heavier isotopic counterpart [1]. The isotopic labeling process typically achieves enrichment levels of 98% or higher, ensuring minimal contamination with unlabeled material [2].
Advanced labeling techniques incorporate the use of 13C-enriched starting materials, which undergo systematic transformation while preserving the isotopic integrity [14]. The incorporation methodology requires careful selection of synthetic conditions to prevent isotopic dilution and maintain the desired enrichment levels throughout the transformation process [16]. Mass spectrometric analysis confirms the successful incorporation of all four carbon-13 atoms, with the characteristic mass shift of +4 mass units distinguishing the labeled compound from its natural abundance counterpart [3].
Table 1: Carbon-13 Incorporation Parameters for 1,4-Diaminobutane-13C4
| Parameter | Value | Reference |
|---|---|---|
| Isotopic Enrichment | 98% [2] | Isotope.com |
| Molecular Weight | 92.1221 g/mol [1] | A2BChem |
| Mass Shift | +4 Da [3] | Sigma-Aldrich |
| Chemical Purity | 98% [2] | Cambridge Isotope |
| Isotopic Positions | C1, C2, C3, C4 [3] | Sigma-Aldrich |
The hydrogenation of succinonitrile-13C4 represents the most efficient synthetic pathway for producing 1,4-diaminobutane-13C4 [33]. This methodology involves the catalytic reduction of the dinitrile precursor using hydrogen gas in the presence of specialized metal catalysts [15]. The process maintains the carbon-13 labeling pattern established in the succinonitrile starting material while achieving complete reduction of both nitrile functional groups to primary amines [33].
The hydrogenation process typically employs palladium, platinum, or nickel-based catalysts under controlled temperature and pressure conditions [21] [23]. The reaction proceeds through a syn-addition mechanism, where hydrogen atoms are added across the nitrile groups from the same facial approach [21]. Temperature control between 60°C and 80°C ensures optimal reaction kinetics while preventing catalyst deactivation [33].
The synthetic pathway begins with 13C4-labeled succinonitrile, which undergoes catalytic hydrogenation to yield the desired diaminobutane product [33]. The reaction conditions must be carefully optimized to prevent the formation of tricyanobutane, a byproduct that can poison the hydrogenation catalyst and reduce overall yield [33]. The presence of impurities such as tricyanobutane necessitates purification of the succinonitrile starting material prior to hydrogenation [33].
Table 2: Hydrogenation Reaction Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60-80°C [33] | High conversion efficiency |
| Pressure | Atmospheric [33] | Standard conditions |
| Catalyst Type | Pd/Pt/Ni [21] | Complete reduction |
| Reaction Time | Variable [33] | Depends on scale |
| Purity Requirements | >95% [33] | Prevents catalyst poisoning |
The mechanistic pathway involves the adsorption of hydrogen gas onto the metal catalyst surface, followed by the coordination of the nitrile groups [21]. The sequential addition of hydrogen atoms to each nitrile functionality results in the formation of the corresponding amine groups while preserving the carbon-13 labeling pattern [15]. The reaction proceeds with high selectivity, minimizing the formation of unwanted side products [33].
Isotopic purity assurance for 1,4-diaminobutane-13C4 requires sophisticated analytical and purification methodologies to ensure the integrity of the carbon-13 labeling [20] [22]. High-resolution mass spectrometry serves as the primary analytical technique for determining isotopic enrichment and detecting potential contamination with unlabeled material [30]. The purification process involves multiple stages designed to remove both chemical impurities and isotopically diluted species [20].
Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry provides comprehensive analysis of isotopic enrichment and structural integrity [22]. The analytical methodology involves recording full-scan mass spectra, extracting isotopic ion clusters, and calculating the percentage of isotopic enrichment for the desired labeled compound [22]. Nuclear magnetic resonance spectroscopy complements mass spectrometric analysis by confirming the positions of labeled atoms and providing quantitative assessment of isotopic purity [22].
The purification strategy incorporates fractional crystallization and chromatographic separation techniques to achieve the required isotopic purity levels [20]. Time-of-flight mass spectrometry offers superior resolution for distinguishing between isotopic species, enabling accurate quantification of the labeled composition [20]. The process requires correction for natural abundance contributions and measurement uncertainties to provide reliable isotopic purity values [30].
Table 3: Isotopic Purity Assessment Methods
| Analytical Technique | Precision | Detection Limit | Application |
|---|---|---|---|
| HR-MS | ±0.1% [30] | <0.01% [30] | Enrichment quantification |
| NMR Spectroscopy | ±0.5% [22] | 0.1% [22] | Structural confirmation |
| TOF-MS | ±0.05% [20] | <0.005% [20] | High-resolution analysis |
| LC-ESI-MS | ±0.2% [22] | 0.02% [22] | Comprehensive screening |
The isotopic purity determination methodology accounts for measurement errors including hydrogen loss, lack of spectral resolution, and natural abundance contributions [30]. Calibration procedures involve evaluation of linearity using natural abundance compounds at different concentration levels [30]. The theoretical isotope composition calculations compare measured distributions with predicted patterns for various isotopic enrichment levels [30].
Quality control measures include the assessment of cluster purity using natural abundance analogues and comparison of isotope distributions through linear regression analysis [30]. The methodology provides uncertainty values for determined enrichment levels, ensuring reliable quantitative results [30]. Isotopic purity values typically exceed 96% for high-quality 1,4-diaminobutane-13C4 preparations [20].
The comparative analysis of 13C2 versus 13C4 labeling efficiency in diaminobutane synthesis reveals significant differences in isotopic incorporation, analytical sensitivity, and practical applications [3] [17]. The 13C2 labeling pattern involves selective enrichment at the terminal carbon positions (C1 and C4), while 13C4 labeling encompasses all four carbon atoms in the molecular backbone [3]. These distinct labeling strategies offer different advantages depending on the intended analytical application [17].
13C2-labeled 1,4-diaminobutane exhibits a mass shift of +2 mass units with isotopic enrichment typically achieving 99 atom % carbon-13 at the labeled positions [3]. The compound demonstrates high chemical purity (99%) and maintains structural integrity equivalent to the unlabeled parent compound [3]. The selective labeling approach reduces the overall cost of isotopic labeling while providing sufficient mass differentiation for most analytical applications [17].
13C4 labeling provides enhanced mass spectral differentiation with a +4 mass unit shift, offering superior analytical precision in complex matrices [1] [2]. The comprehensive labeling pattern eliminates potential ambiguity arising from natural abundance carbon-13 contributions at unlabeled positions [18]. However, the increased isotopic content results in higher material costs and more complex synthetic requirements [17].
Table 4: Comparative Analysis of 13C2 vs. 13C4 Labeling
| Parameter | 13C2 Labeling | 13C4 Labeling |
|---|---|---|
| Mass Shift | +2 Da [3] | +4 Da [1] |
| Isotopic Enrichment | 99 atom % [3] | 98% [2] |
| Chemical Purity | 99% [3] | 98% [2] |
| Synthetic Complexity | Moderate [17] | High [1] |
| Cost Efficiency | Higher [17] | Lower [17] |
| Analytical Sensitivity | Good [3] | Excellent [1] |
| Matrix Interference | Potential [18] | Minimal [18] |
The efficiency comparison reveals that 13C2 labeling offers practical advantages for routine analytical applications where moderate mass differentiation suffices [17]. The reduced isotopic content minimizes synthetic complexity while maintaining adequate analytical performance [3]. Natural abundance corrections become more manageable with selective labeling, reducing computational requirements for data analysis [18].
13C4 labeling demonstrates superior performance in complex biological matrices where maximum mass spectral resolution is required [1]. The comprehensive isotopic substitution eliminates interference from natural abundance carbon-13 peaks, providing unambiguous identification and quantification [18]. The enhanced mass shift facilitates accurate quantification even in the presence of significant matrix effects [17].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum of 1,4-diaminobutane-13C4 exhibits distinctive characteristics due to the isotopic labeling with four carbon-13 atoms [1] [2]. The molecule displays two distinct carbon environments in the carbon-13 nuclear magnetic resonance spectrum, corresponding to the terminal carbons bonded to nitrogen atoms (C1 and C4) and the internal methylene carbons (C2 and C3) [1] [2]. The chemical shifts typically appear in the range of 20-60 parts per million, with the carbon atoms adjacent to nitrogen appearing at higher chemical shifts due to the deshielding effect of the electronegative nitrogen atoms [1] [2].
The isotopic labeling with carbon-13 provides enhanced sensitivity and allows for precise structural determination through carbon-13 nuclear magnetic resonance spectroscopy [3] [4]. The presence of four carbon-13 atoms results in a molecular weight increase of 4 atomic mass units compared to the unlabeled compound, with the labeled compound having a molecular weight of 92.122 daltons [5] [4] [6].
Fourier Transform Infrared Spectroscopy
The Fourier transform infrared spectrum of 1,4-diaminobutane-13C4 reveals characteristic vibrational modes that provide structural information about the molecule [7] [8]. The primary amine groups exhibit distinct stretching and bending vibrations that serve as diagnostic features.
The amino group stretching vibrations appear in the high-frequency region, with asymmetric nitrogen-hydrogen stretching modes observed at 3335-3433 wavenumbers per centimeter and symmetric nitrogen-hydrogen stretching modes at 3170-3362 wavenumbers per centimeter [7]. These bands are typically weaker and sharper compared to hydroxyl stretching vibrations that appear in similar regions [9].
The amino group bending vibrations are characterized by scissoring modes at 1606-1623 wavenumbers per centimeter and twisting modes at 1307-1347 wavenumbers per centimeter [7]. These vibrations are specific to primary amines and provide confirmation of the amino functional groups.
The methylene group vibrations contribute significantly to the spectrum, with asymmetric carbon-hydrogen stretching at 2910-2926 wavenumbers per centimeter and symmetric carbon-hydrogen stretching at 2858-2860 wavenumbers per centimeter [7]. Methylene scissoring vibrations appear at 1436-1469 wavenumbers per centimeter [7].
The carbon-nitrogen stretching vibrations are observed in the region of 1020-1250 wavenumbers per centimeter, which is characteristic of aliphatic amines [9]. These vibrations provide information about the connectivity between the carbon backbone and amino groups.
The solubility characteristics of 1,4-diaminobutane-13C4 are governed by its diamine structure and the presence of two basic amino groups [13] [14] [15].
Aqueous Solubility
The compound exhibits high solubility in water, with quantitative measurements indicating solubility of 40 grams per liter at 20 degrees Celsius [13] [14]. This high aqueous solubility is attributed to the ability of amino groups to form hydrogen bonds with water molecules [16] [13].
The compound is described as miscible with water under most conditions, indicating complete solubility across a wide range of concentrations [15]. This property makes it suitable for aqueous-based applications and biological systems.
pH-Dependent Behavior
The solubility and chemical behavior of 1,4-diaminobutane-13C4 exhibit strong pH dependence due to the basic nature of the amino groups [13]. The compound has a dissociation constant (pKa) of approximately 10.8 [13], indicating that the amino groups remain largely protonated under physiological pH conditions.
At physiological pH (7.4), both amino groups carry positive charges, enhancing water solubility and affecting the compound's interaction with biological molecules [17]. The ionization state influences the compound's biological activity and pharmacokinetic properties.
Organic Solvent Solubility
The compound demonstrates solubility in ethanol and diethyl ether [14], indicating compatibility with moderately polar organic solvents. This solubility pattern is consistent with the polar nature of the amino groups combined with the hydrophobic alkyl chain.
Limited solubility is observed in dimethyl sulfoxide, with measurements indicating less than 1 milligram per milliliter [18]. This reduced solubility in aprotic solvents reflects the preference for protic solvents that can participate in hydrogen bonding.
In cell culture medium, the compound shows limited solubility of 0.16 milligrams per milliliter [13], which may be influenced by the complex ionic composition and pH buffering of the medium.
The mass spectrometric fragmentation of 1,4-diaminobutane-13C4 provides characteristic patterns that reflect both the structural features of the molecule and the influence of isotopic labeling [19] [20] [21].
Molecular Ion Characteristics
The molecular ion peak appears at mass-to-charge ratio 92 for the carbon-13 labeled compound, representing a 4 atomic mass unit increase compared to the unlabeled compound [19] [20] [21]. However, the molecular ion typically exhibits weak intensity (less than 5 percent), which is characteristic of aliphatic diamines due to their tendency to undergo rapid fragmentation [20] [21].
Primary Fragmentation Pathways
The loss of a hydrogen radical produces a significant fragment at mass-to-charge ratio 91, representing the [M-1]+ ion [19] [20] [21]. This fragmentation is common in amine compounds and occurs through alpha-cleavage adjacent to the nitrogen atoms.
Alpha-cleavage reactions dominate the fragmentation pattern, with the base peak appearing at mass-to-charge ratio 30, corresponding to the [H2C=NH2]+ fragment [20] [21]. This fragment represents the protonated methyleneamine ion and is characteristic of primary aliphatic amines.
Secondary Fragmentation Products
Fragments at mass-to-charge ratio 74 and 72 result from the loss of amino groups and associated hydrogen atoms through multiple bond cleavage processes [20] [21]. These fragments provide structural information about the carbon backbone of the molecule.
The fragment at mass-to-charge ratio 58 arises from alpha-cleavage processes that retain part of the carbon chain with one amino group [20] [21]. This fragmentation pathway is favored due to the stabilization of the resulting carbonium ion.
Rearrangement Reactions
A significant fragment at mass-to-charge ratio 44 results from complex rearrangement processes that involve hydrogen migration and bond reorganization [20] [21]. These rearrangement ions are formed through cyclization reactions that are facilitated by the diamine structure.
The loss of ammonia (NH3) produces a fragment at mass-to-charge ratio 17 units less than the molecular ion, which is characteristic of primary amines undergoing rearrangement reactions [20] [21].
Isotope Effects in Fragmentation
The carbon-13 labeling influences the mass spectrometric fragmentation patterns by shifting fragment masses according to the number of labeled carbon atoms retained in each fragment [19] [22]. Fragments containing all four carbon-13 atoms show a 4 atomic mass unit increase, while fragments retaining fewer labeled carbons show proportionally smaller mass shifts [22].
The isotope effects are most pronounced in fragments that retain the complete carbon backbone, while smaller fragments derived from single carbon units show minimal isotope effects [22]. This differential isotope labeling provides valuable information for structural elucidation and metabolic studies.
| Parameter | 1,4-Diaminobutane | 1,4-Diaminobutane-13C4 |
|---|---|---|
| Molecular Weight | 88.15 g/mol | 92.12 g/mol |
| 13C NMR Signals | 2 | 2 (enhanced) |
| Primary Fragmentation | m/z 30 (base peak) | m/z 30 (base peak) |
| Molecular Ion | m/z 88 (weak) | m/z 92 (weak) |
| Isotope Shift | N/A | +4 amu |
| Storage Condition | Temperature Range | Stability Assessment | Special Requirements |
|---|---|---|---|
| Optimal Storage | -5 to 5°C | Excellent long-term | Light protection, inert gas |
| Recommended Storage | 0-10°C | Good long-term | Dry conditions |
| Short-term Storage | 20-25°C | Adequate short-term | Dry conditions |
| Avoid | >30°C | Poor | Degradation risk |
| Solvent | Solubility | Quantitative Value | pH Dependence |
|---|---|---|---|
| Water | Highly soluble | 40 g/L at 20°C | pH sensitive (pKa ~10.8) |
| Ethanol | Soluble | Qualitative | Not reported |
| Diethyl ether | Soluble | Qualitative | Not reported |
| DMSO | Limited | <1 mg/mL | Not reported |
| Fragment (m/z) | Relative Intensity | Assignment | Isotope Effect |
|---|---|---|---|
| 92 | Weak (<5%) | [M]+ (13C4 labeled) | +4 amu |
| 91 | Common | [M-H]+ | +3 amu |
| 30 | Base peak (100%) | [H2C=NH2]+ | Minimal |
| 44 | Significant | Rearrangement ion | Minimal |